molecular formula C12H24N2O2 B143342 Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 138022-02-3

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No. B143342
M. Wt: 228.33 g/mol
InChI Key: FXEYGOYVUJFORB-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly relevant in the context of creating potent protein kinase inhibitors, nociceptin antagonists, and other biologically active compounds .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been achieved through various methods. For instance, an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has been reported, yielding a key intermediate for protein kinase inhibitors with a 49% overall yield . Another study describes the asymmetric synthesis of a tert-butyl piperidine dicarboxylate derivative, which is a useful intermediate for nociceptin antagonists, with a high enantiomeric excess (>98% ee) . These methods suggest potential for industrial application due to their mild conditions and high yields.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various techniques such as ESI-MS, 1H NMR, and X-ray diffraction . For example, the crystal structure of one derivative revealed two independent molecules with the piperazine ring adopting a chair conformation and specific dihedral angles between the pyrimidine and phenyl rings .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate scaffold is versatile in chemical reactions, allowing for further functionalization. Amination reactions, halogenation, and condensation reactions are among the transformations that have been successfully applied to these intermediates . These reactions are crucial for the synthesis of more complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives have been explored through various analyses. Density functional theory (DFT) calculations, hirshfeld surface analysis, and vibrational analysis have been used to study the electrostatic potential, molecular orbitals, and other physicochemical properties of these compounds . These studies provide insights into the reactivity and potential interactions of these molecules within biological systems.

Scientific Research Applications

  • Synthesis Methods and Intermediates :

    • It serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. A study described its synthesis from piperidin-4-ylmethanol through acylation, sulfonation, and substitution processes (Wang, Tang, & Xu, 2015).
    • Another study focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, a drug used in cancer treatment (Kong et al., 2016).
  • Structural Analysis and Development :

    • The compound's structure was analyzed in a study involving the reaction of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which is used for anticorrosive activities on carbon steel (Praveen et al., 2021).
    • Another research investigated the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, highlighting its crystalline structure and bonding parameters (Mamat, Flemming, & Köckerling, 2012).
  • Application in Drug Synthesis :

    • The compound is used as an intermediate in synthesizing nociceptin antagonists, drugs potentially used in pain management (Jona et al., 2009).
    • It is also utilized in the asymmetric synthesis of certain piperidine derivatives, which are important in pharmaceutical chemistry (Hao, Liu, Zhang, & Chen, 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEYGOYVUJFORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620321
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

CAS RN

138022-02-3
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 32 mL reaction vial was placed a stir bar and 4-methylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (0.97 g) dissolved in 12.8 mL anhydrous THF. The solution was cooled to 0° C. with an ice-bath. A 65% toluene solution of Red-A1 (3.66 mL) was added dropwise at 0° C. After the addition was completed, the mixture was stirred under N2 at room temperature until all the starting materials were just consumed. The reaction mixture was worked up with H2O at 0° C., extracted with EtOAc (×3). The EtOAc extract was washed with saturated NaCl solution. After drying over Na2SO4, the organic layer was concentrated to give 550 mg of crude product.
Quantity
0.97 g
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12.8 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using Deprotection Method A, 4-[(N-methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine (0.30 g, 0.83 mmol) in EtOAc (5 mL) and EtOH (14 mL) afforded 201 mg (88%) of the title compound which was used without further purification.
Quantity
0.3 g
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5 mL
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14 mL
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Yield
88%

Synthesis routes and methods IV

Procedure details

In a 32 mL reaction vial was placed a stir bar and 4-methylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (0.97 g) dissolved in 12.8 mL anhydrous THF. The solution was cooled to 0° C. with an ice-bath. A 65% toluene solution of Red-Al (3.66 mL) was added dropwise at 0° C. After the addition was completed, the mixture was stirred under N2 at room temperature until all the starting materials were just consumed. The reaction mixture was worked up with H2O at 0° C., extracted with EtOAc (×3). The EtOAc extract was washed with saturated NaCl solution. After drying over Na2SO4, the organic layer was concentrated to give 550 mg of crude product.
Quantity
0.97 g
Type
reactant
Reaction Step One
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Quantity
12.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 1.32 g (4.07 mM) of N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide in ethanol was added 0.23 g (6.08 mM) of sodium borohydride at room temperature and the mixture was stirred at room temperature for 2.5 hours. To this reaction mixture was further added 0.27 g (7.1 mM) of sodium borohydride and the mixture was stirred at room temperature for 20 hours. The mixture was then stirred at 60° C. for 1.5 hours. To this reaction mixture was added water to stop the reaction and methylene chloride was added for extraction. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off to provide the title compound as colorless oil (1.00 g, quantitative).
Name
N-methyl-N-(1-tert-butoxycarbonylpiperidin-4-ylmethyl)trifluoroacetamide
Quantity
1.32 g
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reactant
Reaction Step One
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0.23 g
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0 (± 1) mol
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0.27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

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